

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Nitropyridin-2-yl)morpholine

Cat. No.: B187270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-(3-Nitropyridin-2-yl)morpholine**. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

Core Chemical Properties

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the electron-withdrawing nitro group, significantly influences the chemical reactivity and potential biological activity of the molecule.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	<chem>C9H11N3O3</chem>	N/A
Molecular Weight	209.20 g/mol	N/A
CAS Number	24255-27-4	N/A
Appearance	Yellow to light brown solid	N/A
Melting Point	65.5-74.5 °C	[1]
Purity	Typically ≥98%	N/A

Synthesis and Reactivity

The primary route for the synthesis of **4-(3-Nitropyridin-2-yl)morpholine** is through a nucleophilic aromatic substitution (SNAr) reaction.[\[2\]](#) This well-established method takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group at the 3-position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a plausible method based on the established reactivity of 2-halo-3-nitropyridines with amine nucleophiles.

Materials:

- 2-Chloro-3-nitropyridine
- Morpholine
- A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)
- A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

Procedure:

- In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.

- Add an equimolar amount or a slight excess of morpholine to the solution.
- Add an appropriate amount of the base to scavenge the HCl generated during the reaction.
- The reaction mixture is then typically heated under reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the starting materials and the solvent used.
- Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is then subjected to a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Synthetic workflow for **4-(3-Nitropyridin-2-yl)morpholine**.

Reactivity Profile

The chemical behavior of **4-(3-Nitropyridin-2-yl)morpholine** is largely dictated by the interplay between the electron-donating morpholine ring and the electron-withdrawing nitropyridine system. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which would open up avenues for the synthesis of a diverse library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.

Spectral Characterization (Predicted)

While specific experimental spectra for **4-(3-Nitropyridin-2-yl)morpholine** are not readily available in the cited literature, the expected spectral characteristics can be predicted based on the known properties of the morpholine and 3-nitropyridine moieties.

Expected ^1H NMR Spectral Data

- Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to the nitro group is expected to be the most downfield.
- Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen of the morpholine ring.

Expected ^{13}C NMR Spectral Data

- Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
- Morpholine Carbons: Two signals in the aliphatic region, corresponding to the $-\text{CH}_2\text{-N}$ and $-\text{CH}_2\text{-O}$ carbons.

Expected IR Spectral Data

- N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around $1530\text{-}1550\text{ cm}^{-1}$ and $1340\text{-}1360\text{ cm}^{-1}$, respectively.
- C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.
- C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically in the $1100\text{-}1120\text{ cm}^{-1}$ region.
- Aromatic C-H Stretching: Signals above 3000 cm^{-1} .
- Aliphatic C-H Stretching: Signals below 3000 cm^{-1} .

Expected Mass Spectrometry Data

- Molecular Ion Peak (M^+): A prominent peak at $\text{m/z} = 209$.
- Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro group (NO_2), as well as cleavage of the morpholine ring.

Potential Biological Activity and Signaling Pathways

Specific biological studies on **4-(3-Nitropyridin-2-yl)morpholine** have not been identified in the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds. [3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The combination of these two pharmacophores in **4-(3-Nitropyridin-2-yl)morpholine** suggests a potential for biological activity. For instance, many kinase inhibitors feature a morpholine group, and the pyridine ring can act as a hinge-binding motif.

Given the structural alerts, it is plausible that this compound could be investigated for its potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological effects and mechanisms of action.

Caption: Logical workflow for biological investigation.

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

4-(3-Nitropyridin-2-yl)morpholine is a readily accessible compound with interesting chemical features that make it a valuable building block for further synthetic elaborations. While its specific biological profile remains to be explored, its structural components suggest a potential

for interaction with biological targets. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com